![molecular formula C16H14N6O2 B2446273 N-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyridazin-3-amine CAS No. 2097917-31-0](/img/structure/B2446273.png)
N-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyridazin-3-amine
カタログ番号 B2446273
CAS番号:
2097917-31-0
分子量: 322.328
InChIキー: ALFMXTBUBDRQRL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several heterocyclic moieties, including pyridine, oxazole, azetidine, and pyridazine . These rings are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it likely involves the formation of the heterocyclic rings through cycloaddition or condensation reactions . For instance, the pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones can be synthesized through the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the amine group. The nitrogen atoms in the rings can participate in hydrogen bonding and other intermolecular interactions, which can influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings and the amine group could make it polar and capable of forming hydrogen bonds, which could affect its solubility, melting point, and other properties .科学的研究の応用
- The compound’s unique structure makes it a promising candidate for drug development. Researchers have explored its potential as an inhibitor for specific protein kinases or enzymes involved in diseases like cancer, neurodegenerative disorders, or inflammation .
- Recent evidence suggests that CDK7, a protein kinase, could be a novel drug target for autosomal dominant polycystic kidney disease (ADPKD) treatment, and compounds like this one may play a role in such therapies .
- The synthesis of this compound involves cycloaddition reactions with pyridine N-imine and 6-alkyl-4-oxohex-5-ynoates, leading to pharmacologically active 6-(pyrazolo [1,5-a]pyridin-3-yl)pyridazinones. Alkynyl heterocycles have also been shown to be effective dipolarophiles for pyridine N-imine .
- Researchers have explored the catalytic properties of related compounds in materials science. For instance, MgO nanoparticles have been used to catalyze the synthesis of novel pyridin-3-yl derivatives, including those with potential pharmaceutical applications .
- The compound’s pyridazinone scaffold provides opportunities for further functionalization. Researchers have developed concise routes to access related derivatives, expanding the toolbox for organic synthesis .
- Notably, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines have been synthesized from α-bromoketones and 2-aminopyridine, demonstrating the versatility of this class of compounds .
- Computational tools like SwissADME and ADMETlab can predict the ADME (absorption, distribution, metabolism, excretion) characteristics of these compounds. Such analyses guide drug development by identifying safe and promising candidates .
Drug Discovery and Medicinal Chemistry
Heterocyclic Chemistry
Materials Science and Catalysis
Organic Synthesis and Functionalization
Computational Chemistry and ADMET Analysis
将来の方向性
特性
IUPAC Name |
[3-(pyridazin-3-ylamino)azetidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c23-16(13-7-14(24-21-13)11-3-1-5-17-8-11)22-9-12(10-22)19-15-4-2-6-18-20-15/h1-8,12H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFMXTBUBDRQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)NC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyridazin-3-amine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された